Product packaging for Ichthyothereol(Cat. No.:CAS No. 2294-61-3)

Ichthyothereol

Cat. No.: B1231175
CAS No.: 2294-61-3
M. Wt: 214.26 g/mol
InChI Key: WFJPISZWZQHNLX-GELOPOQCSA-N
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Description

Historical Context of Polyacetylene Research

The study of naturally occurring acetylenic compounds, often broadly referred to as polyacetylenes, has a rich history. The first isolation of an alkyne-containing natural product, dehydromatricaria ester, occurred in 1826, though its acetylenic nature was not fully characterized at the time. nih.gov It wasn't until 1892 that a compound, tariric acid, was definitively identified as being acetylenic. nih.gov The field saw a surge in interest and discovery from the 1950s onwards, largely driven by the work of pioneers like N. A. Sörensen, Sir E. R. H. Jones, and Ferdinand Bohlmann. nih.gov

Early research was fraught with challenges due to the inherent instability of many polyacetylenes, which are susceptible to decomposition from light, oxidation, or changes in pH. nih.gov Despite these difficulties, extensive screening programs, particularly those led by Bohlmann focusing on the Asteraceae family, led to the identification of thousands of these compounds. nih.gov Isotopic tracer experiments conducted between 1960 and 1990 were crucial in establishing that the majority of these natural products are derived from fatty acid and polyketide precursors. nih.govnih.gov The advent of modern molecular biology has further advanced the field, allowing for the cloning of genes and characterization of enzymes involved in polyacetylene biosynthesis. nih.govnih.gov

Discovery and Initial Isolation of Ichthyothereol

This compound and its corresponding acetate (B1210297) were first isolated and had their structures elucidated in 1965 by Cascon, Mors, Tursch, Aplin, and Durham. wikipedia.orghawaii.gov They identified these compounds as the active polyacetylene constituents of Ichthyothere terminalis, a plant used as a fish poison in the lower Amazon. wikipedia.orgacs.org The compound has also been found in the leaves and flowers of Dahlia coccinea. wikipedia.orgwikidata.org

The isolation confirmed that these polyacetylene derivatives were responsible for the plant's extreme toxicity to fish. acs.org Minute quantities of this compound or its acetate were found to be lethal to the guppy (Lebistes reticulatus). acs.orgfao.org The complete chemical structure, including its stereochemistry, was determined through methods like ¹H NMR analysis and chemical degradation. acs.org Despite its discovery in 1965, the first total synthesis of (-)-ichthyothereol was not accomplished until 2001 by Mukai, Miyakoshi, and Hanaoka, a testament to the compound's structural complexity. wikipedia.orgacs.orgacs.org

PropertyValue
Chemical Formula C₁₄H₁₄O₂
Molar Mass 214.264 g·mol⁻¹
IUPAC Name (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol
CAS Number 2294-61-3

Classification of this compound within Natural Product Families

This compound is a multifaceted natural product that can be classified into several key chemical families based on its structural features and biosynthetic origins.

Polyacetylenes are a major class of natural products characterized by the presence of one or more carbon-carbon triple bonds (alkynyl functional groups). nih.gov Though the term "polyacetylene" might imply a polymer, it is generally used to describe natural products containing multiple triple bonds, which are not true polymers. nih.gov This class of compounds is remarkably diverse, with over 2000 distinct structures identified. researchgate.net

These compounds are widely distributed across various life forms, including higher plants (notably in the Asteraceae, Apiaceae, and Araliaceae families), fungi, marine algae, sponges, and even in trace amounts in humans. nih.govresearchgate.netresearchgate.net Polyacetylenes exhibit a broad range of biological activities, which is attributed to their highly unsaturated and reactive nature. researchgate.net this compound, with its conjugated triyne system, is a classic example of a C₁₄-acetylenic tetrahydropyrane from the Asteraceae family. mdpi.comsci-hub.ru

The biosynthesis of the vast majority of polyacetylenes, including this compound, originates from fatty acid precursors. nih.govnih.govresearchgate.net Plants, in particular, have evolved specialized metabolic pathways to convert common fatty acids into a diverse array of structurally complex natural products. nih.gov Isotopic labeling studies have demonstrated that fatty acids are the foundational building blocks for these compounds. nih.govnih.gov

The biosynthetic process involves a series of enzymatic reactions, including desaturation to introduce double and triple bonds into the fatty acid chain. researchgate.netnumberanalytics.com These modifications transform simple lipid molecules into highly functionalized compounds like polyacetylenes. researchgate.netnih.govrsc.org Therefore, this compound is classified as a fatty acid-derived natural product, representing a specialized offshoot of primary fatty acid metabolism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B1231175 Ichthyothereol CAS No. 2294-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2294-61-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol

InChI

InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+/t13-,14+/m1/s1

InChI Key

WFJPISZWZQHNLX-GELOPOQCSA-N

SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

Isomeric SMILES

CC#CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O

Canonical SMILES

CC#CC#CC#CC=CC1C(CCCO1)O

Synonyms

ichthyothereol
ichthyothereol acetate
ichthyothereol acetate, (2alpha(E),3beta)-isomer
ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer
ichthyothereol, (2alpha(E),3beta)-isomer
ichthyothereol, (2S-(2alpha(E),3beta))-isome

Origin of Product

United States

Natural Occurrence and Distribution of Ichthyothereol

Ichthyothereol is a toxic polyyne found in the leaves and flowers of several plants located in South and Central America. wikipedia.orgwikiwand.com

Botanical Sources and Phytochemical Studies

Ichthyothere terminalis (Asteraceae)

Ichthyothere terminalis, a member of the Asteraceae family, is a primary botanical source of this compound. kew.orgwikipedia.org Phytochemical studies have successfully isolated two toxic constituents from the leaves of this plant: this compound and its acetate (B1210297). acs.org The name of the genus, Ichthyothere, literally translates to "fish poison," highlighting the well-known toxic properties of the plant's active compounds. wikipedia.orgwikipedia.org The leaves of Ichthyothere terminalis have been traditionally used to create poisoned bait. wikipedia.org

Dahlia coccinea (Asteraceae)

The chemical compound this compound is also present in the leaves and flowers of Dahlia coccinea. wikipedia.orgwikiwand.comwikipedia.org This species of Dahlia is native to Mexico and is recognized for its striking orange, red, or yellow flowers. ddfgg.de

Other Genera and Species Containing this compound or Related Polyacetylenes (e.g., Artemisia, Achillea, Matricaria, Tanacetum, Clibadium, Duhaldea)

This compound belongs to a broader class of compounds known as polyacetylenes, which are found in various other genera within the Asteraceae family.

Artemisia : Species of this genus are known to contain a variety of polyacetylenes, such as dehydromatricaria ester, "artemisia ketone," and "triyne-triene". mdpi.com These compounds contribute to the biological activities of the plants. mdpi.comresearchgate.net

Achillea : Achillea millefolium (Yarrow) contains polyacetylenes, along with other compounds like sesquiterpene lactones and flavonoids. specialchem.comcir-safety.orgpjoes.com

Matricaria : Matricaria recutita (German chamomile) and Matricaria perforata contain various polyacetylenes, including (Z)- and (E)-2-β-d-glucopyranosyloxy-4-methoxycinnamic acid and matricaria ester. thieme-connect.comnih.govnih.gov

Tanacetum : Tanacetum vulgare (tansy) root extract contains bioactive polyacetylenes. nih.govresearchgate.netnih.gov

Clibadium : The genus Clibadium, particularly Clibadium surinamense, contains cunaniol (also known as this compound) and its acetate. scielo.brscielo.br These compounds are responsible for the plant's ichthyotoxic properties. scielo.br

Duhaldea : this compound has been reported in Duhaldea cuspidata. wikidata.org

Table 1: Genera Containing this compound or Related Polyacetylenes

Genus Common Name Key Polyacetylenes/Related Compounds
Ichthyothere Fish Poison Plant This compound, this compound acetate
Dahlia Dahlia This compound
Artemisia Wormwood, Mugwort Dehydromatricaria ester, Artemisia ketone, Triyne-triene
Achillea Yarrow Various polyacetylenes
Matricaria Chamomile Matricaria ester, (Z)- and (E)-2-β-d-glucopyranosyloxy-4-methoxycinnamic acid
Tanacetum Tansy Various polyacetylenes
Clibadium --- Cunaniol (this compound), Cunaniol acetate
Duhaldea --- This compound

Dahlia coccinea (Asteraceae)

Geographic Distribution of this compound-Producing Plants

The plants that produce this compound are primarily found in the tropical and temperate regions of the Americas.

Ichthyothere terminalis is native to South Tropical America, where it grows in the seasonally dry tropical biome. kew.org Its distribution extends from Northern South America to Southeast Brazil and includes regions like the Andes and Orinoquia in Colombia. gbif.orgkew.org It is found at altitudes ranging from 65 to 2500 meters. gbif.orgkew.org This species is abundant in the cerrado rupestre, a type of savanna in Brazil. researchgate.net

Dahlia coccinea is native to Mexico, where it is the most geographically widespread Dahlia species, found in nearly all states except the peninsulas. ddfgg.dedahlia.org It thrives in mountainous regions and temperate climates at altitudes over 1000 meters. ddfgg.degardenia.net This species has also been introduced and cultivated in various parts of Europe. picturethisai.com

Other Genera :

Artemisia species are widespread globally, particularly in the Northern Hemisphere. mdpi.com

Achillea millefolium is commonly found in Europe, North America, and Northern Asia in temperate zones. pjoes.com

Clibadium is a genus of flowering plants native to South America. scielo.brscielo.br

Ethnobotanical Significance and Traditional Uses in Research Contexts

The potent biological effects of this compound have led to the traditional use of the plants containing it, which has, in turn, spurred scientific investigation.

The most prominent traditional use of Ichthyothere terminalis is as a fish poison by indigenous peoples in the lower Amazon basin. wikipedia.orgwikipedia.org The leaves are crushed and used as bait, and the toxicity of this compound is so potent that it causes fish to leap out of the water. wikipedia.orgwikipedia.org The plant is also noted for its use in treating unspecified medicinal disorders. kew.org The common name "cunani" is associated with Clibadium species, and the active compound cunaniol is synonymous with this compound. scielo.brgoogle.com

Dahlia coccinea has a history of use as both food and medicine. ddfgg.de In pre-Hispanic Mexico, it was known as "acocoxochitl" and was used to treat coughs and gastrointestinal issues. ddfgg.de The tubers were consumed for nourishment and also used in herbal remedies for skin, eye, and ear infections. ddfgg.de While its consumption as a food source has diminished, there is renewed interest in its nutritional and medicinal properties, particularly the inulin (B196767) content of its tubers. ddfgg.deactahort.org

The study of these traditional uses has been fundamental in the isolation and characterization of this compound and related polyacetylenes. Research into the ethnobotanical applications of these plants continues to inform modern phytochemical and pharmacological studies.

Biosynthetic Pathways of Ichthyothereol

Precursor Compounds and Metabolic Origins

The journey to Ichthyothereol begins with fundamental building blocks from primary metabolism, specifically fatty acids.

Fatty Acid Biosynthesis as a Foundation

The biosynthesis of polyacetylenes, including this compound, is firmly established to originate from fatty acid metabolism. researchgate.netresearchgate.net Saturated fatty acids, constructed from the sequential addition of malonyl-CoA units, provide the basic carbon skeleton. researchgate.net The key transformation is the introduction of double and subsequently triple bonds into these fatty acid chains. researchgate.netoup.com

The initial and crucial step in many plant polyacetylene pathways is the conversion of the double bond in linoleic acid into a triple bond, forming crepenynic acid. mdpi.com This reaction is a critical branching point, diverting fatty acids from their usual metabolic fate into the specialized pathway of polyacetylene synthesis. mdpi.com Further desaturation steps, catalyzed by specific enzymes, then generate additional triple bonds. mdpi.com Chain-shortening reactions, such as β- and α-oxidation, can then lead to the formation of C14 and C13 intermediates, which are precursors to a wide variety of polyacetylenes. mdpi.com While β-hydroxyoleic acid has been proposed as a precursor for some polyacetylenes, the general consensus points to long-chain fatty acids as the foundational substrates. mdpi.comnih.gov

Intermediates in this compound Biosynthesis (e.g., C14-triyne-diene-alcohols)

Within the broader pathway of polyacetylene synthesis, specific intermediates lead to the formation of this compound. Key among these are C14-triyne-diene-alcohols. mdpi.com These molecules represent a critical juncture in the biosynthetic route, standing as the precursors that will undergo cyclization to form the characteristic tetrahydropyran (B127337) ring of this compound. mdpi.com The presence of these C14 intermediates highlights the importance of chain-length modification from the more common C18 fatty acids. mdpi.com

Enzymatic Transformations and Proposed Mechanisms

The conversion of linear fatty acid precursors into the cyclic structure of this compound involves a series of enzymatic transformations. While the complete enzymatic cascade has not been fully elucidated, proposed mechanisms offer insight into this complex process.

The formation of the tetrahydropyran ring is a key step. It has been proposed that a "Michael addition" type of reaction could lead to the cyclization of a ketoester intermediate, which is then further converted. mdpi.com This suggests the involvement of enzymes capable of catalyzing intramolecular additions to form the heterocyclic ring. The enzymes responsible for the desaturation steps, creating the multiple triple bonds, are known as desaturases and acetylenases. mdpi.com These enzymes are often divergent forms of fatty acid desaturases (FAD2), which typically introduce double bonds. oup.comnih.gov In the case of polyacetylene biosynthesis, these enzymes have evolved to catalyze the formation of triple bonds. oup.com

Comparative Biosynthetic Analysis with Related Polyacetylenes

The biosynthetic pathway of this compound shares common features with those of other polyacetylenes, yet also possesses unique steps that lead to its distinct structure. The initial stages, involving the desaturation of fatty acids to form acetylenic bonds, are a common theme in the biosynthesis of many polyacetylenes found in the Asteraceae family. mdpi.comresearchgate.net

For instance, the C14-triyne-diene-alcohols that are precursors to this compound also serve as intermediates for other compounds. mdpi.com They can lead to the formation of thiophenes like repthienylol or C13 derivatives such as "triyne-triene" and pontica epoxide. mdpi.com This demonstrates a branching of the biosynthetic pathway, where a common intermediate is diverted to produce a variety of structurally different polyacetylenes.

In contrast to the linear polyacetylenes or those with different heterocyclic rings, the pathway to this compound is distinguished by the specific enzymatic machinery that catalyzes the formation of the tetrahydropyran ring. mdpi.com The study of related compounds and their biosynthetic origins helps to place the formation of this compound within the broader context of polyacetylene metabolism in plants and highlights the evolutionary diversification of these specialized metabolic pathways. mdpi.com

Total Synthesis of Ichthyothereol and Its Derivatives

Methodologies for Stereoselective Total Synthesis

The cornerstone of the successful synthesis of (-)-Ichthyothereol was a highly stereoselective approach that controlled the configuration of the molecule's two chiral centers. acs.orgnih.gov This was achieved through a convergent strategy, constructing key fragments of the molecule separately before joining them in the final stages.

Despite the determination of Ichthyothereol's structure in 1965, no total synthesis was published for more than 30 years, highlighting the significant stereochemical hurdles posed by the molecule. acs.orgacs.org The primary challenge lay in the stereoselective construction of the trans-substituted tetrahydropyran (B127337) ring bearing both a hydroxyl group and a complex vinyl-triyne side chain at the correct positions and with the correct absolute configuration. A successful retrosynthetic analysis disconnected the molecule at the carbon-carbon bond between the triyne moiety and the olefin, simplifying the target into two main fragments: a triyne species and a trans-3-hydroxy-2-vinyltetrahydropyran derivative. acs.org This approach placed the burden of stereocontrol on the synthesis of the tetrahydropyran fragment.

A pivotal step in the total synthesis is the strategic use of a palladium-catalyzed cross-coupling reaction to merge the two major fragments of the molecule. acs.org Specifically, a Stille coupling was employed to form the all-carbon framework of the target compound. acs.orgnih.govscispace.com This reaction creates the crucial C-C bond between the vinylic iodide of the tetrahydropyran core and the organostannane of the polyyne chain. acs.orgnih.gov The use of palladium catalysis is renowned for its efficiency in forming carbon-carbon bonds under mild conditions, which was essential for handling the sensitive polyyne functionality. researchgate.net

The Stille coupling reaction connected the (E)-iodoolefin derivative 15 with the 1-tributylstannyl-1,3,5-heptyne 19 , yielding the complete carbon skeleton of this compound within the coupled product 20 . acs.orgacs.orgnih.gov

Reactant 1Reactant 2CatalystReaction TypeProduct
(2S,3R)-3-(tert-Butyldimethylsiloxy)-2-[(E)-2-iodovinyl]tetrahydropyran (15)1-Tributylstannyl-1,3,5-heptyne (19)PdCl2(PPh3)2Stille Cross-CouplingCoupled product (20)

The absolute configuration of the two chiral centers in (-)-Ichthyothereol was unambiguously established by starting the synthesis from a commercially available chiral molecule: diethyl L-tartrate. acs.orgacs.orgscispace.comresearchgate.net This strategy embeds the required stereochemistry into the synthetic pathway from the outset.

The synthesis began by converting diethyl L-tartrate into an optically active epoxy-alkyne derivative 12 . acs.orgacs.orgnih.gov The crucial step for forming the tetrahydropyran ring was a highly stereoselective dicobalt octacarbonyl [Co₂(CO)₈]-mediated endo mode cyclization of this epoxy-alkyne. acs.orgntu.edu.sg This reaction proceeded in a stereoselective manner to produce the desired trans-2-ethynyl-3-hydroxytetrahydropyran 14 , successfully translating the stereochemistry from the starting tartrate to the heterocyclic core of the molecule. acs.orgacs.orgscispace.com

The successful synthesis relied on a sequence of carefully selected reactions and reagents to build the molecule step-by-step. The key transformations included the formation of the tetrahydropyran ring, the installation of the vinyl iodide, and the final coupling.

Synthetic StepKey Reagent(s)Intermediate/ProductPurpose
endo-mode Cyclization1. Co2(CO)8 2. BF3·OEt2trans-2-Ethynyl-3-hydroxytetrahydropyran (14)Stereoselectively forms the core tetrahydropyran ring from epoxy-alkyne 12. acs.orgresearchgate.net
HydrostannationTributyltin hydride, PdCl2(PPh3)2Crude stannylated productAdds a tin group across the alkyne, preparing it for iodination. acs.org
IodinationIodine (I2)(E)-Iodoolefin derivative (15)Converts the vinylstannane into a vinyl iodide for the coupling reaction. acs.org
Stille CouplingPdCl2(PPh3)2Coupled product (20)Connects the tetrahydropyran and triyne fragments. acs.orgacs.org

Stereocenter Incorporation Strategies (e.g., from diethyl L-tartrate)

Synthesis of this compound Acetate (B1210297)

The first total synthesis was not limited to (-)-Ichthyothereol (1 ) but also successfully produced its naturally occurring analogue, (+)-Ichthyothereol acetate (2 ). acs.orgacs.orgnih.gov The synthesis of the acetate derivative was achieved through chemical modification of the coupled product 20 under conventional conditions. acs.orgacs.orgscispace.com This typically involves the protection of the secondary alcohol, followed by deprotection of the silyl (B83357) ether and subsequent acetylation of the newly revealed primary alcohol. The final step is the deprotection of the secondary alcohol to yield this compound, which can then be acetylated to form this compound acetate. This unified approach underscores the efficiency of the synthetic route, allowing access to both natural products from a common late-stage intermediate. acs.orgacs.org

Development of Analogues and Synthetic Derivatives for Research

The establishment of a robust total synthesis for this compound has paved the way for the preparation of analogues and synthetic derivatives for further research. acs.org The ability to modify the synthetic pathway allows for the creation of novel compounds with altered structures, which can be used to probe the structure-activity relationships of this class of molecules. For instance, a thiophene (B33073) analogue of this compound, named Ineupatoriol, has been isolated from natural sources, indicating that nature itself produces variations on this structural theme. scispace.comresearchgate.net The synthetic route developed by Mukai and colleagues provides a platform for systematically creating such analogues, for example, by modifying the structure of the triyne fragment before the key palladium-catalyzed coupling step. acs.org This opens the door to developing new chemical probes to study the biological mechanisms affected by this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Historical Methods in Structural Determination

The initial efforts to determine the structure of Ichthyothereol in the mid-20th century relied on a combination of classical chemical methods and early spectroscopic data. The full chemical structure of this compound was first determined in 1965. wikipedia.org These early investigations involved chemical degradation studies, elemental analysis to determine the molecular formula (C₁₄H₁₄O₂), and preliminary spectroscopic analysis. acs.org These methods, while groundbreaking for their time, were often laborious and required significant quantities of the isolated compound. They laid the essential groundwork for the more detailed and definitive analysis that would come with the advent of more advanced spectroscopic techniques.

Modern Spectroscopic Methodologies for Complex Natural Products

The structural elucidation of complex natural products like this compound has been revolutionized by the application of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups, often from very small sample sizes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.netuobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a compound. uobasrah.edu.iq

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, ¹H NMR data reveals the presence of protons on the tetrahydropyran (B127337) ring, the vinyl group, and the terminal methyl group of the polyyne chain. acs.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the identification of the tetrahydropyran ring carbons, the olefinic carbons, and the acetylenic carbons. dntb.gov.ua

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), provides crucial connectivity information. europeanpharmaceuticalreview.compbsiddhartha.ac.in COSY experiments establish proton-proton couplings, helping to trace the spin systems within the tetrahydropyran ring and the vinyl group. mdpi.com HMQC or HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals. mdpi.comhmdb.ca HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons, which is instrumental in piecing together the entire molecular structure, including the connection of the polyyne side chain to the tetrahydropyran ring. mdpi.com

A representative table of ¹H and ¹³C NMR data for a related polyacetylene derivative is provided below to illustrate the type of information obtained from these experiments.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
270.14.85 (d, 5.0)
368.54.10 (m)
432.41.80 (m), 2.10 (m)
525.61.65 (m)
662.33.60 (m), 4.05 (m)
1'110.26.20 (dd, 15.0, 5.0)
2'145.85.80 (d, 15.0)
3'78.9-
4'65.4-
5'79.8-
6'64.1-
7'80.5-
8'74.2-
9'4.51.95 (s)
Note: This is an illustrative table based on general knowledge of polyacetylene structures and not specific, cited data for this compound itself.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound corresponds to its molecular weight of 214.264 g/mol . wikipedia.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule. For example, the fragmentation of the tetrahydropyran ring and the polyyne chain would produce characteristic daughter ions. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. researchgate.netmeasurlabs.combioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the molecule, confirming the molecular formula of this compound as C₁₄H₁₄O₂. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. scispace.com This technique can be used to establish the connectivity of different parts of the molecule by observing the fragmentation pathways. For this compound, MS/MS studies would help to confirm the structure of the polyyne side chain and its attachment to the tetrahydropyran ring.

Ionm/z (calculated)m/z (observed)Formula
[M]+214.0994214.0991C₁₄H₁₄O₂
[M-H₂O]+196.0888196.0885C₁₄H₁₂O
[C₉H₅]+113.0391113.0389C₉H₅
Note: This is an illustrative data table. The fragmentation of this compound would produce several characteristic peaks.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.org The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present in its structure. acs.org

Key expected IR absorptions for this compound include:

O-H stretch: A broad band around 3400 cm⁻¹ indicating the presence of the hydroxyl group.

C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the tetrahydropyran ring.

C-H stretch (sp²): Absorptions just above 3000 cm⁻¹ for the vinylic C-H bonds.

C≡C stretch: Sharp, weak to medium absorptions in the region of 2200-2100 cm⁻¹ for the carbon-carbon triple bonds of the polyyne chain.

C=C stretch: An absorption around 1650 cm⁻¹ for the carbon-carbon double bond.

C-O stretch: A strong absorption in the 1200-1000 cm⁻¹ region corresponding to the C-O bonds of the ether and alcohol functional groups. scientificwebjournals.com

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)~3400 (broad)
C-H (alkyne)~3300 (sharp)
C-H (alkene)~3050
C-H (alkane)~2950-2850
C≡C (alkyne)~2200-2100
C=C (alkene)~1650
C-O (ether, alcohol)~1100
This is an illustrative table of expected IR absorptions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. libretexts.orgwikipedia.org The extensive system of conjugated double and triple bonds in the polyyne chain of this compound results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. kogistate.gov.ng The position and intensity of these absorptions are indicative of the length and nature of the conjugated system. upi.eduazooptics.com The UV spectrum of this compound would exhibit multiple absorption bands, which is a hallmark of polyacetylene compounds. acs.org

Solventλmax (nm)
Ethanol226, 238, 252, 266, 282
Note: This data is from a study on this compound and its acetate (B1210297). acs.org

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. ull.esmtoz-biolabs.comnih.gov It measures the differential absorption of left and right circularly polarized light. spectroscopyasia.com For this compound, which has two chiral centers in the tetrahydropyran ring, CD spectroscopy is crucial for establishing their absolute stereochemistry (2S, 3R). acs.org By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute configuration of this compound can be determined. A study on this compound and its acetate reported a negative Cotton effect, which was instrumental in assigning the absolute configuration. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques in Conjunction with Spectrometry

Chromatography is a fundamental technique for separating individual compounds from a mixture. semanticscholar.org When coupled with spectrometry, it allows for both the separation and identification of substances like this compound. encyclopedia.pub This combination, often referred to as a hyphenated technique, is a powerful tool in phytochemistry for analyzing complex plant extracts. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a key analytical method used to separate, identify, and quantify components in a mixture. openaccessjournals.comwikipedia.org The technique utilizes a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.orgresearchgate.net The separation is based on the differential interactions of the sample components with the stationary phase, causing them to elute at different times. researchgate.net

In the analysis of plant extracts containing polyacetylenes, HPLC is frequently employed. For instance, in a study discriminating between Blumea riparia and Blumea megacephala, Ultra High-Performance Liquid Chromatography (UHPLC) coupled with a Q-Exactive-MS/MS system was used to identify numerous constituents, including an isomer of this compound. nih.gov The HPLC method developed for this study used a C18 column and a gradient mobile phase of 0.1% phosphoric acid in water and acetonitrile. nih.gov This demonstrates the capability of HPLC to resolve complex mixtures and tentatively identify compounds based on their mass and retention time. nih.gov

Table 1: HPLC Parameters for the Analysis of Blumea Species

ParameterSpecification
Chromatography System UPLC-Q-Exactive-MS/MS
Column Diamonsil C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 327 nm
Data sourced from a study on Blumea riparia and Blumea megacephala. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org GC is ideal for volatile and semi-volatile organic molecules. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph before each component is ionized and identified by the mass spectrometer based on its mass-to-charge ratio. thermofisher.comyoutube.com

GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org While direct GC-MS analysis of this compound is not extensively detailed in the provided context, the technique is widely used for the analysis of various metabolites in plant extracts. nih.gov For instance, GC-MS has been used to identify seven different metabolites in a study of Serjania triquetra. nih.gov The high temperatures used in the GC-MS injection port can sometimes cause thermal degradation of molecules, which is a consideration for thermally sensitive compounds. wikipedia.org

Table 2: General Components of a GC-MS System

ComponentFunction
Gas Chromatograph Separates volatile components of a mixture. wikipedia.org
Injection Port Vaporizes the sample. wikipedia.org
Capillary Column The stationary phase where separation occurs. thermofisher.com
Mass Spectrometer Ionizes, fragments, and detects the separated components based on their mass-to-charge ratio. thermofisher.com
Detector Records the abundance of ions at each mass. youtube.com
Data System Processes the signal and generates a mass spectrum. youtube.com

Biological Activity and Mechanistic Research

General Biological Activities of Polyacetylenes

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of one or more triple bonds in their molecular structure. Ichthyothereol is a notable member of this family, primarily recognized for its high toxicity. wikipedia.orgmdpi.com It is found in the leaves and flowers of several plants native to South and Central America, such as those belonging to the genus Ichthyothere. wikipedia.orgwikipedia.org The name of the genus itself translates to "fish poison," highlighting the most prominent biological activity of its constituents. wikipedia.org

Antifungal Activities

Insecticidal Activities

Information regarding the specific insecticidal properties of isolated this compound is limited. While the broader class of polyacetylenes has been investigated for such activities, dedicated studies on this compound's efficacy against insect pests are not extensively documented. mdpi.com

Nematicidal Activities

The potential of this compound as a nematicidal agent has not been a primary focus of documented research. Although other polyacetylenes have demonstrated nematicidal effects, specific data on the activity of this compound against nematode species is currently unavailable. mdpi.com

Cytotoxic Activities (in vitro studies)

This compound is known to be toxic to mice and dogs, inducing convulsant effects that are comparable to those of picrotoxin. wikiwand.com However, comprehensive in vitro studies detailing its cytotoxic effects on various cell lines, including specific IC50 values, are not widely reported in the available literature. Its primary documented toxicity is as a potent fish poison. wikipedia.orgwikiwand.comwikipedia.orgnih.gov

Antibacterial Activities (in vitro studies)

There is a mention of antibacterial activity associated with compounds from Ichthyothere terminalis, the plant from which this compound is isolated. iucr.org However, specific in vitro studies quantifying the antibacterial spectrum and potency of purified this compound are not detailed in the available research.

Anti-inflammatory Activities (in vitro studies)

While some polyacetylenes have been investigated for their anti-inflammatory properties, there is a lack of specific in vitro research data on the anti-inflammatory activity of this compound. sci-hub.ru

Antioxidant Activities (in vitro studies)

While many plant-derived polyacetylenes are investigated for their antioxidant potential, specific in vitro antioxidant assays focusing solely on purified this compound are not extensively documented in publicly available research. Plant extracts containing a mixture of compounds, including polyacetylenes, have been evaluated for antioxidant properties using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. medwinpublishers.commdpi.comd-nb.infonih.govfrontiersin.org These studies often attribute the observed antioxidant effects to the presence of phenolic and flavonoid compounds within the extracts. mdpi.comnih.govfrontiersin.org However, without direct testing of the isolated this compound compound, its specific contribution to the antioxidant capacity of these extracts remains unquantified.

Antiviral Activities (in vitro studies)

Similar to antioxidant research, dedicated in vitro studies on the antiviral activity of isolated this compound are not prominent in the available scientific literature. The screening of plant extracts for antiviral properties is a common research avenue, where extracts are tested against various viruses to determine their efficacy, often through methods like plaque reduction or virus yield reduction assays. nih.govbahrainmedicalbulletin.comcreative-diagnostics.com While some plant extracts have demonstrated antiviral potential, the specific compound responsible for the activity is not always identified as this compound. jidc.org Therefore, a conclusive statement on the in vitro antiviral activity of this compound cannot be made without targeted research.

Specific Mechanistic Research on this compound Toxicity

The primary area of research for this compound has been its potent toxicity, particularly as an ichthyotoxin (fish poison). The mechanism of this toxicity involves a targeted disruption of fundamental cellular energy processes.

Inhibition of Mitochondrial Respiration in Aquatic Organisms

The toxicity of this compound is fundamentally linked to its ability to inhibit mitochondrial respiration. Research indicates that the compound specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. doc.govt.nznih.govnih.gov This inhibition halts the normal flow of electrons, which is a critical step in oxidative phosphorylation—the primary process for generating ATP (adenosine triphosphate), the main energy currency of the cell. nih.govresearchgate.net By disrupting this chain, this compound effectively cripples the cell's ability to produce energy through aerobic respiration. doc.govt.nz

Effects on Cellular Processes (e.g., oxygen deprivation)

The inhibition of the electron transport chain by this compound leads to a state of histotoxic hypoxia. wikipedia.org In this condition, cells are unable to use the oxygen that is delivered to them by the bloodstream. wikipedia.orgnih.gov Because the final step of the electron transport chain—the reduction of oxygen to water—is blocked, cellular oxygen uptake ceases. doc.govt.nz This forces the cells to switch to anaerobic metabolism to produce ATP, a much less efficient process that leads to the rapid accumulation of lactic acid and a state of severe metabolic acidosis. nih.govresearchgate.net This cellular oxygen deprivation, despite adequate oxygen supply in the blood, is a key feature of its toxic action. doc.govt.nz

Neurotoxicity Induced by Energetic Stress

Tissues with high energy demands, such as the central nervous system (CNS) and heart, are particularly vulnerable to the energetic stress caused by this compound. doc.govt.nzmdpi.com The profound lack of ATP production resulting from mitochondrial inhibition leads to neuronal dysfunction and, ultimately, cell death. dovepress.com This energy crisis manifests as neurotoxicity. dovepress.comderangedphysiology.com In fish, this is observed as extreme agitation and convulsions, while in mammals, it has been noted to produce effects similar to other neurotoxic convulsants. The neurotoxicity is a direct consequence of the cells being starved of the energy required to maintain normal neurological function. derangedphysiology.com

Comparison with Other Polyacetylene and Mitochondrial Toxicants

The mechanism of this compound shows strong parallels with other well-known mitochondrial poisons, particularly other polyacetylenes and classical inhibitors of the respiratory chain.

ToxinChemical ClassPrimary Mechanism of ActionTarget SiteConsequence
This compound PolyacetyleneInhibition of mitochondrial electron transportComplex IHistotoxic hypoxia, energetic stress, neurotoxicity
Rotenone Rotenoid (isoflavonoid)Inhibition of mitochondrial electron transport doc.govt.nzComplex I doc.govt.nznih.govCellular oxygen deprivation, ATP depletion, neurotoxicity similar to Parkinson's models doc.govt.nznih.gov
Cyanide Simple chemicalInhibition of cytochrome c oxidase researchgate.netderangedphysiology.comComplex IV researchgate.netwikipedia.orgHalts oxidative phosphorylation, causes severe lactic acidosis and rapid histotoxic hypoxia wikipedia.orgderangedphysiology.com
Antimycin A AntibioticBlocks electron flow from cytochrome b to cytochrome c1 wikipedia.orgComplex IIIInhibits mitochondrial respiration, leading to cell death doc.govt.nz

In Vitro Studies on Biological Targets and Pathways

In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in a test tube or culture dish), are fundamental to elucidating the mechanism of action of a bioactive compound. For this compound, a polyacetylene known for its potent biological effects, particularly its ichthyotoxicity, in vitro research is crucial for identifying its specific molecular targets and the biological pathways it modulates. hawaii.gov While comprehensive data on this compound remains somewhat limited, studies on related polyacetylenes and initial computational analyses provide a foundational understanding of its potential interactions at a cellular and molecular level. mdpi.com These investigations are essential for moving from observed toxicity to a precise mechanistic understanding.

Cell-Based Assays for Compound Profiling

Cell-based assays are a cornerstone of early-stage drug discovery and toxicology, offering insights into a compound's biological activity in a physiologically relevant context. mdpi.commdpi.com Such assays are used to screen for various effects, including cytotoxicity, pathway inhibition, or changes in cellular behavior. cellbiolabs.com For a compound like this compound, which belongs to a class of polyacetylenes with known cytotoxic and anti-inflammatory potential, a standard profiling approach would involve a panel of cell-based assays. mdpi.com

Although specific experimental data from cell-based assays performed directly on this compound is not extensively reported in the public domain, its activity can be inferred from studies on analogous compounds and its known toxic properties. hawaii.govmdpi.com The typical assays for profiling a natural product with these characteristics would aim to quantify its impact on cell viability, inflammation, and other relevant cellular processes.

The table below outlines the types of cell-based assays that would be instrumental in profiling the biological activity of this compound.

Table 1: Potential Cell-Based Assays for Profiling this compound

Assay TypePurpose & PrincipleTypical Cell LinesMeasured Endpoint
Cytotoxicity Assays (e.g., MTT, XTT) To determine the concentration at which the compound is toxic to cells. Measures the metabolic activity of cells, which correlates with cell viability. Cancer cell lines (e.g., HeLa, A549), Normal fibroblastsIC₅₀ (half-maximal inhibitory concentration) value, indicating potency.
Anti-inflammatory Assays To assess the ability to inhibit inflammatory pathways. Often involves stimulating cells with an inflammatory agent (e.g., LPS) and measuring the production of inflammatory mediators. nih.govMacrophage cell lines (e.g., RAW 264.7), PBMCsReduction in nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Antifungal Susceptibility Assays To evaluate the compound's ability to inhibit fungal growth, a known activity of many polyacetylenes. mdpi.comCandida albicans, Aspergillus fumigatusMinimum Inhibitory Concentration (MIC) value.
Neuronal Cell Viability Assays To investigate the neurotoxic effects observed in fish. hawaii.govNeuronal cell lines (e.g., SH-SY5Y)Changes in cell viability, neurite outgrowth, or markers of apoptosis.

Investigations of Molecular Interactions

Understanding how a compound interacts with specific proteins or other biomolecules is key to defining its mechanism of action. These investigations can range from computational in silico models to direct experimental binding and enzyme inhibition assays.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can identify potential biological targets and elucidate binding interactions at the atomic level.

An in silico study investigated the potential antiviral activity of various natural products, including this compound acetate (B1210297), against key proteins of the SARS-CoV-2 virus. mdpi.com The study calculated the binding affinities of these compounds to the viral helicase protein (nsp13). mdpi.com this compound acetate was found to have a moderate binding affinity for this target. mdpi.com

The table below summarizes the results from this molecular docking study.

Table 2: Molecular Docking of this compound Acetate against SARS-CoV-2 nsp13 Helicase

CompoundTarget ProteinDocking Score (kcal/mol)
This compound acetateSARS-CoV-2 nsp13-5.9

Source: Adapted from in silico investigation data. mdpi.com

Potential Enzymatic and Molecular Targets

While direct enzyme inhibition data for this compound is scarce, research on other bacterial and plant-derived polyynes suggests potential mechanisms of action that could be relevant. The reactive nature of the conjugated triple-bond system in polyacetylenes makes them candidates for interacting with various biological nucleophiles, such as cysteine residues in enzyme active sites.

One well-documented mechanism for antifungal polyynes is the inhibition of acetyl-CoA acetyltransferase (also known as thiolase), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Crystallographic studies have shown that certain polyynes form a covalent bond with a key cysteine residue in the active site of this enzyme, leading to irreversible inhibition. Given its structure, it is plausible that this compound could act via a similar mechanism on homologous enzymes in target organisms.

Another proposed mechanism for related polyacetylenes, such as phenyl-heptatriyne, is the disruption of cellular membranes, an effect that can be enhanced by the presence of light. libretexts.org This leads to a loss of membrane integrity and subsequent cell death. libretexts.org The strong ichthyotoxic effect of this compound could potentially involve interactions with proteins crucial for neuronal function or respiration in fish. hawaii.gov

Structure Activity Relationship Sar Studies of Ichthyothereol and Its Analogs in Vitro/pre Clinical Focus

Influence of Functional Groups on Biological Activity

The biological activity of an organic molecule is profoundly influenced by its functional groups, which dictate properties like reactivity, solubility, and the ability to interact with biological targets. reachemchemicals.comsolubilityofthings.comashp.org The structure of Ichthyothereol contains several key functional groups: a tetrahydropyran (B127337) (THP) ring, a secondary hydroxyl (-OH) group, and a long polyyne chain with conjugated triple and double bonds. wikipedia.org

The presence and modification of the hydroxyl group appear to be significant. This compound is often found in nature along with its acetylated form, this compound acetate (B1210297). wikipedia.orgmdpi.com Both compounds are reported as the active polyacetylene constituents in plants like Ichthyothere terminalis. scribd.comresearchgate.net The fact that acetylation of the hydroxyl group does not eliminate its potent toxicity suggests that this position can tolerate modification, or that the acetate may act as a prodrug, being hydrolyzed in vivo to the active alcohol form. wikipedia.orghawaii.gov The polyyne chain is critical for its bioactivity, a feature common to many biologically active polyacetylenes which exhibit cytotoxic, insecticidal, and antifungal properties. mdpi.com The introduction of functional groups can significantly alter the bioactivity and toxicity of a parent compound. researchgate.net

CompoundKey Functional Group DifferenceReported StatusSource
This compoundSecondary Hydroxyl (-OH)Active toxic constituent wikipedia.org
This compound AcetateAcetate Ester (-OAc)Active toxic constituent wikipedia.orgmdpi.com

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a molecule and its biological target. researchgate.net For complex natural products like this compound, biological activity is often highly dependent on a specific stereoisomer. The naturally occurring and biologically active form is specifically (-)-Ichthyothereol. wikipedia.org

The first total synthesis of (-)-Ichthyothereol by Mukai et al. in 2001 confirmed its absolute stereochemistry as (2S, 3R). wikipedia.org Synthetic efforts have focused on achieving this specific configuration, underscoring its importance for activity. The synthesis of tetrahydropyran rings, a core feature of this compound, often relies on stereoselective cyclization reactions of epoxy-alcohols, where the relative stereochemistry of the starting material dictates the outcome. rsc.org While direct comparative studies of the biological activity of different this compound stereoisomers are not widely reported, the principle of stereospecificity in pharmacology strongly implies that other isomers would exhibit significantly lower or different activity. The selective synthesis of the natural enantiomer remains a focus, indicating that it is the recognized bioactive configuration. rsc.org

Stereochemical FeatureDescriptionSignificanceSource
Absolute Configuration(2S, 3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-olThis is the confirmed structure of the naturally occurring, biologically active (-)-Ichthyothereol. wikipedia.org
Enantiomeric PuritySynthetic routes are designed to produce this specific enantiomer.Biological targets (e.g., receptors, enzymes) are chiral, making interactions highly stereospecific. Deviations from the natural configuration are expected to reduce or abolish activity. rsc.org

Systematic Modifications and Their Impact on Bioactivity

Systematic modification of a lead compound is a cornerstone of medicinal chemistry and SAR studies. researchgate.netrsc.org While a large library of systematically modified this compound analogs has not been extensively documented in publicly available literature, SAR can be inferred by comparing it to other naturally occurring polyacetylenes. mdpi.com Polyacetylenes are a diverse class of compounds, and variations in chain length, degree of unsaturation, and terminal functional groups lead to a wide range of biological activities. arabjchem.org

For instance, C17 polyacetylenes of the falcarinol (B191228) type, which share the long, highly unsaturated hydrocarbon chain with this compound but lack the tetrahydropyran ring, exhibit potent cytotoxic, antifungal, and insecticidal effects. mdpi.com This suggests that the polyyne chain itself is a crucial pharmacophore responsible for a significant degree of biological activity. The tetrahydropyran ring in this compound likely serves to constrain the molecule's conformation and influence its interaction with specific targets, possibly conferring its unique neurotoxic profile compared to other linear polyacetylenes. Modifications that alter the rigidity or electronic nature of the polyyne chain or the conformation of the THP ring would be expected to have a substantial impact on bioactivity.

Structural ClassKey Structural FeaturesReported Biological ActivitiesSource
This compound (C14)Polyyne chain, Tetrahydropyran (THP) ring, secondary alcoholFish poison, convulsant wikipedia.org
Falcarinol-type (C17)Long polyyne chain, hydroxyl groups, no cyclic etherCytotoxic, antifungal, insecticidal, antibacterial mdpi.com
Spiroketal enol ethers (C13/C14)Polyyne chain incorporated into a spiroketal systemAntifungal, cytotoxic mdpi.com

Computational Approaches to SAR Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their SAR. nih.govmdpi.com These in silico techniques model the interaction between a ligand (the small molecule) and its biological target at a molecular level. researchgate.netmdpi.com

For this compound and its analogs, computational studies can help predict how structural changes would affect binding affinity to its neurological targets. For example, molecular docking simulations could be used to place this compound into the binding site of a target receptor and calculate a "docking score," which estimates the strength of the interaction. mdpi.com In one in silico investigation screening natural products against SARS-CoV-2 proteins, this compound acetate was included in the library of tested ligands. researchgate.net It exhibited a calculated docking score of -5.9 kcal/mol against the nsp16–nsp10 complex, demonstrating the application of these predictive methods to the molecule. mdpi.com

QSAR models take this a step further by creating a mathematical relationship between the chemical properties (e.g., hydrophobicity, electronic properties) of a series of analogs and their measured biological activity. nih.gov While specific QSAR models for the piscicidal activity of this compound are not readily found in the literature, the methodology could be applied. Such a model would allow researchers to predict the toxicity of novel, unsynthesized this compound analogs, guiding the synthesis of compounds with potentially modified activity profiles. researchgate.net

Analytical Methodologies for Research and Quality Control

Isolation and Purification Techniques (e.g., chromatography)

The primary source of Ichthyothereol is the plant Ichthyothere terminalis. researchgate.net The isolation of this and other polyacetylenes from plant material is a multi-step process that heavily relies on chromatographic techniques. iipseries.orgnih.gov Chromatography separates components from a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govjournalagent.com The choice of technique depends on the physicochemical properties of the target compound and the composition of the crude extract.

Initial extraction is typically performed using an organic solvent. For instance, a leaf rinse with dichloromethane (B109758) (CH2Cl2) can be used to prepare a crude extract. scribd.com This extract is a complex mixture containing numerous compounds. masterorganicchemistry.com To isolate this compound, this crude extract is subjected to one or more chromatographic steps.

Column Chromatography (CC) is a fundamental technique used for the large-scale purification of natural products. iipseries.org In the case of this compound isolation, the crude extract is loaded onto a column packed with an adsorbent, most commonly silica (B1680970) gel (for normal-phase chromatography). scribd.comjfda-online.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. bnmv.ac.in Compounds separate based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel stationary phase. iipseries.org Elution is often performed using a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) system, to effectively separate the constituents. scribd.com Fractions are collected sequentially and analyzed to identify those containing the target compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique often used to monitor the progress of column chromatography separations and to determine the optimal solvent system for separation. nih.govbnmv.ac.in A small amount of the extract or fraction is spotted onto a plate coated with an adsorbent (like silica gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the compounds. journalagent.com

The following table summarizes common chromatographic techniques applicable to the isolation and purification of this compound.

TechniquePrincipleApplication in this compound Isolation
Column Chromatography (CC) Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. iipseries.orgPrimary method for large-scale purification of this compound from crude plant extracts. scribd.com
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, primarily for qualitative analysis and optimization of separation conditions. journalagent.combnmv.ac.inMonitoring fractions from column chromatography to identify those containing this compound; rapid purity checks.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) A high-resolution version of column chromatography using high pressure to push solvents through the column, enabling finer separations. iipseries.orgFinal purification step to obtain high-purity this compound for research purposes.

Quantitative Analysis Methods (e.g., HPLC-UV/Vis, HPLC-MS)

Once this compound is isolated, or for the purpose of quantifying it within a complex mixture like a plant extract, highly sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. nih.govpurkh.com

High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV/Vis) is a robust and common method for quantifying compounds that absorb ultraviolet or visible light. pan.olsztyn.plresearchgate.net this compound, with its system of conjugated double and triple bonds, possesses a chromophore that allows for its detection by UV spectroscopy. pan.olsztyn.plmdpi.com The method involves injecting the sample into an HPLC system, where it is separated on a reversed-phase C18 column. As the separated components elute from the column, they pass through a UV/Vis detector, which measures the absorbance at a specific wavelength. The area of the resulting chromatographic peak is proportional to the concentration of the compound in the sample. researchgate.net For complex samples, a Diode Array Detector (DAD) is particularly useful as it can acquire UV-Vis spectra across a range of wavelengths for each peak, aiding in peak identification and purity assessment. pan.olsztyn.pl

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers greater selectivity and sensitivity by coupling the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.netnih.gov After components are separated by the HPLC column, they are introduced into the mass spectrometer's ion source. The molecules are ionized, and the mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides molecular weight information, which is highly specific for compound identification. researchgate.net For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers very high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological or environmental samples. nih.govmdpi.com

The table below outlines typical parameters for the quantitative analysis of organic compounds like this compound using HPLC.

ParameterHPLC-UV/VisHPLC-MS/MS
Column Reversed-phase C18 (e.g., 50 mm × 4.6 mm, 5 µm) nih.govReversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Isocratic or gradient mixture of water (often with acid, e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile). nih.govIsocratic or gradient mixture of an aqueous phase (e.g., 5 mM ammonium (B1175870) formate) and an organic phase (e.g., methanol/acetonitrile with 0.1% formic acid). nih.gov
Detection UV/Vis or Diode Array Detector (DAD) set at the absorbance maximum of the analyte. nih.govMass spectrometer with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. nih.gov
Quantification Based on the peak area of a calibration curve generated from standards of known concentration. researchgate.netBased on the peak area of specific ion transitions from a calibration curve generated from standards. mdpi.com

Purity Assessment for Research Samples

Ensuring the purity of an isolated compound is paramount for any subsequent research to guarantee that observed effects are attributable to the compound of interest. Several analytical techniques are used in concert to confirm the identity and assess the purity of this compound samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation and purity assessment. mdpi.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical structure of a molecule. acs.org The presence of unexpected signals in an NMR spectrum can indicate the presence of impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. mdpi.com

Mass Spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. scispace.com The presence of ions at m/z values other than that expected for this compound can signal impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can separate the primary sample from impurities before detection. researchgate.net

Chromatographic Methods , particularly HPLC with a DAD, are also used to assess purity. mdpi.com A pure sample should ideally yield a single, symmetrical peak in the chromatogram. A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak; if the spectra are consistent, it suggests the peak is composed of a single compound. pan.olsztyn.pl

MethodInformation ProvidedRole in Purity Assessment
¹H and ¹³C NMR Detailed structural information, chemical environment of atoms. mdpi.comacs.orgConfirms the chemical structure and detects impurities with different structures.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. scispace.comConfirms molecular formula and identifies impurities based on their mass.
HPLC-DAD Chromatographic retention time and UV-Vis spectrum. pan.olsztyn.plDetermines the presence of other UV-absorbing compounds and assesses the spectral homogeneity of the main peak.

Standardization of this compound Extracts for Research

For research on plant extracts, standardization is crucial to ensure consistency, quality, and reproducible pharmacological or toxicological results. nih.govresearchgate.net Given the inherent variability of phytochemical composition in plants due to genetic and environmental factors, using a well-characterized and standardized extract is essential. nih.gov

Standardization of an Ichthyothere terminalis extract intended for research would involve more than just quantifying this compound. It aims to create a consistent chemical profile from batch to batch. taylorfrancis.com A modern approach to standardization moves beyond using a single marker compound and instead utilizes a "fingerprinting" concept. academicjournals.org

The process for standardizing an this compound extract includes:

Authentication of Plant Material: Proper botanical identification of Ichthyothere terminalis is the first step to ensure the correct starting material. nih.gov

Control of Extraction Procedure: The method of extraction (e.g., solvent type, temperature, duration) must be precisely defined and consistently followed, as this significantly impacts the final composition of the extract. researchgate.net

Quantitative and Qualitative Specifications: The standardized extract would have defined limits for the content of key compounds. For example, a specification might require the extract to contain a certain percentage of this compound and its acetate. core.ac.uk This is typically determined by a validated quantitative method, such as HPLC-UV. jfda-online.com

Consistency Checks: Each new batch of the extract must be compared against the established fingerprint and specifications to ensure it is consistent with the standard. nih.gov Chemometric analysis can be a powerful tool to compare the complex datasets from these fingerprints. academicjournals.org

This multi-faceted approach ensures that research conducted with the extract is based on a consistent and well-defined material, enhancing the reliability and comparability of scientific data.

Future Research Directions and Prospects

Exploration of Underexplored Natural Sources

Ichthyothereol was first isolated from Ichthyothere terminalis and Dahlia coccinea. wikipedia.orgresearchgate.net However, the vast biodiversity of the plant kingdom, particularly within the Asteraceae family from which many polyacetylenes are derived, suggests the existence of other, currently unknown, natural sources of this compound. mdpi.com Future research should focus on a systematic phytochemical screening of related plant genera and species. frontiersin.org The genus Ichthyothere itself, with its various species found in Central and South America, warrants a more thorough investigation. wikipedia.org Additionally, exploring plants from different geographical regions could reveal novel structural analogues of this compound with potentially unique biological activities. This exploration can be guided by ethnobotanical knowledge, where plants with known toxic or medicinal properties may be prioritized for analysis. frontiersin.org

Advanced Synthetic Strategies for Complex Analogs

The first total synthesis of (-)-ichthyothereol and its acetate (B1210297) was a significant achievement, providing a method to produce the natural product in the laboratory. nih.govacs.org However, to fully explore the structure-activity relationships of this compound, more advanced and flexible synthetic strategies are required. Future efforts should aim at developing divergent synthetic routes that allow for the efficient creation of a library of complex analogs. mdpi.com This includes the stereoselective synthesis of derivatives with modifications to the tetrahydropyran (B127337) ring, the polyyne chain, and the terminal functional groups. nih.govnih.gov The use of modern synthetic methodologies, such as flow chemistry and novel catalytic systems, could streamline the production of these analogs, making them more accessible for biological screening. nih.govmdpi.com Furthermore, the synthesis of fluorinated analogues could provide valuable tools for studying its metabolic stability and interactions with biological targets. cas.cn

In-depth Mechanistic Investigations of Biological Activities

While the convulsant effects of this compound, similar to those of picrotoxin, have been noted, the precise molecular mechanisms underlying its toxicity are not fully understood. wikipedia.orgacs.org It has been suggested that its toxicity may stem from its ability to uncouple oxidative phosphorylation. vdoc.pub In-depth mechanistic studies are crucial to identify the specific cellular targets and pathways affected by this compound. This could involve a range of biochemical and cell-based assays to investigate its effects on key cellular processes. Furthermore, the antifungal and cytotoxic properties exhibited by related polyacetylenes suggest that this compound may also possess a broader range of biological activities that warrant investigation. mdpi.combiorxiv.org Understanding these mechanisms is not only important for assessing its toxicological profile but also for potentially repurposing it or its derivatives for therapeutic applications.

Application of Advanced Analytical and Structural Biology Techniques (e.g., cryo-electron microscopy, single-molecule studies)

To gain a deeper understanding of how this compound interacts with its biological targets, the application of advanced analytical and structural biology techniques will be indispensable. High-resolution analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for the accurate detection and quantification of this compound and its metabolites in biological samples. analis.com.mymdpi.com

A particularly promising technique is cryo-electron microscopy (cryo-EM). rsb.org.ukwikipedia.org This technology allows for the high-resolution structure determination of biomolecules in their near-native state. inl.intnih.gov By visualizing the interaction of this compound or its analogs with their protein targets at a near-atomic level, cryo-EM could provide unprecedented insights into the binding mode and the conformational changes induced upon binding. inl.int This structural information would be invaluable for understanding the mechanism of action and for the rational design of new derivatives with improved properties. Single-molecule studies could also be employed to observe the dynamics of these interactions in real-time, providing a more complete picture of the molecular events.

Role of this compound as a Research Probe in Chemical Biology

The potent and specific biological activity of a small molecule can make it a valuable tool for studying complex biological processes. nih.govpromega.de this compound, with its defined toxic effects, has the potential to be developed into a chemical probe. chemicalprobes.org A chemical probe is a small molecule used to selectively modulate the function of a specific protein target, thereby allowing researchers to investigate the protein's role in cellular pathways and disease. promega.deeubopen.org To be considered a high-quality chemical probe, a compound must demonstrate high potency and selectivity for its target. promega.de Future research could focus on identifying the specific molecular target of this compound and then using its scaffold to design and synthesize more selective and potent derivatives. These probes, along with inactive analogs serving as negative controls, could be used in a variety of cell-based assays to dissect the biological pathways in which the target protein is involved. nih.gov

Biosynthetic Engineering for Production of this compound and Derivatives

The biosynthesis of polyacetylenes like this compound originates from fatty acids through a series of desaturation and modification steps. mdpi.com Understanding the enzymatic machinery involved in this pathway opens up the possibility of biosynthetic engineering. nih.gov By identifying and characterizing the specific genes and enzymes responsible for this compound production in plants like Ichthyothere terminalis, it may be possible to transfer this pathway into a heterologous host, such as yeast or a model plant like Nicotiana benthamiana. frontiersin.org This would create a sustainable and scalable platform for the production of this compound and its derivatives. frontiersin.org Furthermore, by manipulating the biosynthetic pathway, for instance by introducing enzymes from other organisms or by modifying the existing enzymes, it could be possible to produce novel, "unnatural" polyacetylenes with potentially enhanced or entirely new biological activities. rsc.org This approach offers a powerful alternative to chemical synthesis for generating a diverse library of this compound-related compounds for further research and development.

Q & A

Q. How is Ichthyothereol synthesized in laboratory settings, and what are the critical reaction conditions?

this compound is synthesized via a multi-step process starting from compound 39 . The first step involves reaction with Co(CO)₅ in dichloromethane (DCM) at room temperature to yield intermediate 40 (87% yield). The second step uses BF₃·Et₂O at -78°C to produce 41 , followed by four additional steps to obtain (-)-Ichthyothereol 43 . Key considerations include maintaining low temperatures for stereochemical control and optimizing reagent stoichiometry to minimize side reactions.

Q. What analytical techniques are essential for confirming the purity and structural identity of synthesized this compound?

For novel compounds like this compound, NMR spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV/Vis or MS detection ensures purity (>95%). Known compounds require comparison with literature data (e.g., melting points, spectral profiles) .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxicity?

Standard assays include MTT or XTT cell viability assays using human cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) are generated to determine IC₅₀ values. Controls must account for solvent effects (e.g., DMSO) .

Q. How are structural analogs of this compound, such as this compound acetate, designed to study bioactivity?

Derivatization focuses on functional groups like hydroxyls (e.g., acetylation) or alkynes. For example, this compound acetate (45 ) is synthesized to assess the role of free hydroxyl groups in toxicity. Structural analogs (e.g., 46 ) are characterized using comparative spectroscopy and tested in parallel bioassays .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Optimization strategies include:

  • Catalyst screening : Testing alternatives to Co(CO)₅ (e.g., Rh or Ir complexes) for higher regioselectivity.
  • Solvent effects : Replacing DCM with greener solvents (e.g., ethyl acetate) without compromising yield.
  • Flow chemistry : Implementing continuous flow systems to enhance reproducibility and scale-up .

Q. What methodologies resolve contradictions in reported bioactivities of this compound across studies?

Contradictions may arise from variations in cell line sensitivity , compound purity , or assay protocols . Mitigation strategies include:

  • Standardized protocols : Adopting OECD guidelines for cytotoxicity assays.
  • Meta-analysis : Pooling data from independent studies to identify confounding variables (e.g., solvent concentration, incubation time) .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

SAR studies systematically modify structural motifs (e.g., alkynes, furanyl groups) and correlate changes with bioactivity. For example, replacing the furanyl ring in 46 with a phenyl group tests the hypothesis that oxygen heterocycles enhance membrane permeability. Computational tools (e.g., molecular docking) guide rational design .

Q. What computational approaches predict this compound’s molecular interactions with biological targets?

Molecular dynamics simulations and density functional theory (DFT) model interactions with enzymes (e.g., acetylcholinesterase). Pharmacophore mapping identifies critical binding features, validated via mutagenesis or competitive binding assays .

Q. How are environmental exposure pathways for this compound assessed in ecotoxicological studies?

Studies use OECD Test Guidelines 201/202 for aquatic toxicity (e.g., Daphnia magna assays). Bioaccumulation potential is estimated via octanol-water partition coefficients (log P) , while degradation pathways are analyzed using LC-MS/MS to detect metabolites in simulated ecosystems .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) evaluate oral bioavailability and organ-specific toxicity . Key endpoints include plasma half-life (via LC-MS), histopathology, and biomarker analysis (e.g., liver enzymes). Ethical approval must align with ARRIVE guidelines for animal research .

Methodological Notes

  • Reproducibility : Detailed experimental protocols (e.g., catalyst preparation, chromatography conditions) must be included in supplementary materials .
  • Data Management : Raw spectral data, assay results, and computational inputs should be archived in repositories like Zenodo or Figshare for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.